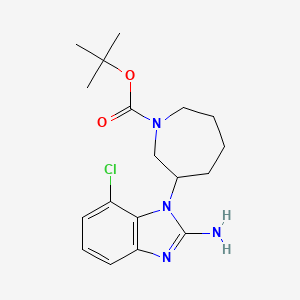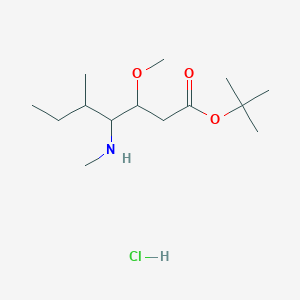![molecular formula C10H17N3O2S B13393180 5-(2-amino-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid](/img/structure/B13393180.png)
5-(2-amino-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iminobiotin is a biotin analogue that has garnered significant attention in scientific research due to its unique properties and potential applications. It is a cyclic guanidino derivative of biotin (Vitamin B7) and is known for its ability to inhibit nitric oxide synthase, particularly in neuronal and inducible forms. This compound has shown promise in neuroprotection and other medical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-iminobiotin typically involves the activation of a biotin derivative followed by the introduction of a guanidino group. One common method involves activating a 4% beaded agarose with 1,4-butanediol diglycidyl ether, followed by treatment with ethylenediamine. The resulting product is then coupled with 2-iminobiotin and blocked with acetic acid N-hydroxysuccinimide ester .
Industrial Production Methods: Industrial production of 2-iminobiotin follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the high purity of the final product. The use of advanced chromatography techniques is common to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions: 2-Iminobiotin undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its functional groups, altering its activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of biotin sulfoxide, while reduction can yield biotin derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
2-Iminobiotin has a wide range of scientific research applications, including:
Biology: In biological research, 2-iminobiotin is used to study its effects on cellular processes and its potential as a neuroprotective agent.
Medicine: It has shown promise in improving memory and learning in animal models of global ischemia, mimicking cardiac arrest It is also being investigated for its potential in treating hypoxic-ischemic brain injury in neonates.
Mecanismo De Acción
The exact mechanism of action of 2-iminobiotin is not fully understood, but it is known to inhibit nitric oxide synthase, particularly in neuronal and inducible forms. This inhibition reduces the production of nitric oxide, which can prevent nitric oxide or peroxynitrite-induced mitochondrial damage . In preclinical models, 2-iminobiotin has shown neuroprotective effects by preventing hypoxic-ischemic brain damage through a nitric oxide-independent mechanism.
Comparación Con Compuestos Similares
Biotin: The parent compound of 2-iminobiotin, known for its role in cellular metabolism.
Guanidinobiotin: Another derivative of biotin with similar properties.
Hexahydro-2-imino-1h-thieno(3,4-d)imidazole-4-pentanoic acid: A compound with a similar structure and properties.
Uniqueness of 2-Iminobiotin: 2-Iminobiotin stands out due to its selective inhibition of nitric oxide synthase and its potential neuroprotective effects. Unlike other biotin derivatives, it has shown promise in treating hypoxic-ischemic brain injury and improving cognitive function in animal models .
Propiedades
IUPAC Name |
5-(2-amino-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S/c11-10-12-6-5-16-7(9(6)13-10)3-1-2-4-8(14)15/h6-7,9H,1-5H2,(H,14,15)(H3,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVANQJRLPIHNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)O)N=C(N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30864394 |
Source


|
| Record name | 5-(2-Amino-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30864394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
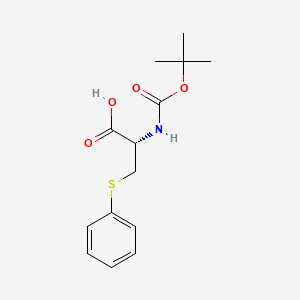
![Ferrocene, 1-[(1R)-1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-(diphenylphosphino)-, (2R)-](/img/structure/B13393112.png)
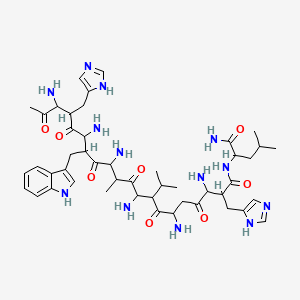
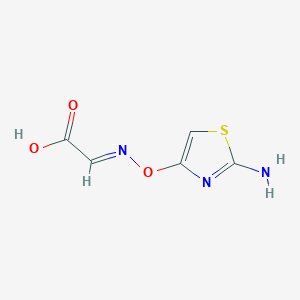
![disodium;[(2R,3S,4R,5R)-5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13393120.png)
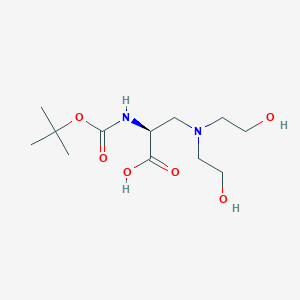


![Cyclohexanebutanoicacid, a-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(aR)-](/img/structure/B13393138.png)
![Pentanamide,5-[(aminoiminomethyl)amino]-2-[[(4-methylphenyl)sulfonyl]amino]-,monohydrochloride, (2S)-(9CI)](/img/structure/B13393140.png)
![5-Hydroxy-2-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyl-tetrahydropyran-2-yl)oxymethyl]tetrahydropyran-2-yl]oxy-chromen-4-one](/img/structure/B13393154.png)
![4-[5-[3,4-Dihydroxy-6-methyl-5-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal](/img/structure/B13393157.png)
